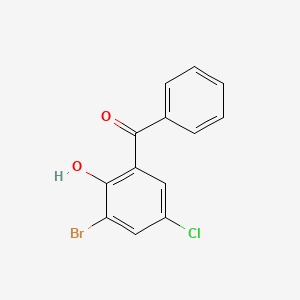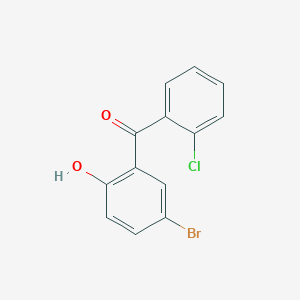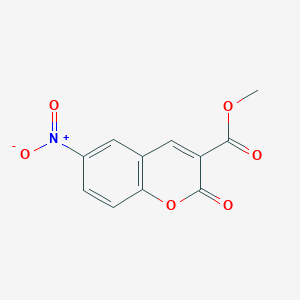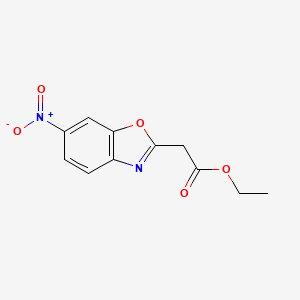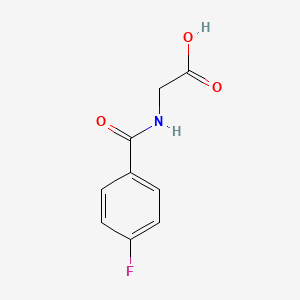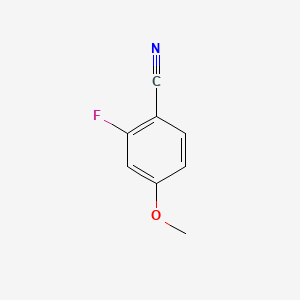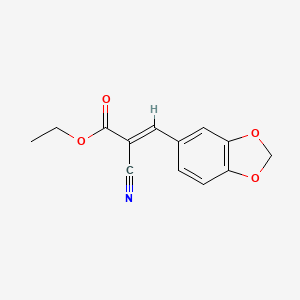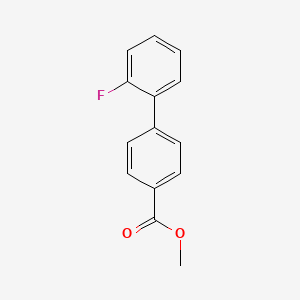
2'-Fluoro-1,1'-bifenil-4-carboxilato de metilo
Descripción general
Descripción
Methyl 2'-fluoro-1,1'-biphenyl-4-carboxylate is a compound that is structurally related to various biphenyl derivatives that have been studied for their interesting properties and potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds with fluorinated biphenyl structures and carboxylate groups have been synthesized and characterized, indicating the relevance of such structures in the field of materials science and organic chemistry.
Synthesis Analysis
The synthesis of related fluorinated biphenyl compounds often involves multi-step organic reactions, including classic reactions such as the Biginelli reaction, as well as more specialized techniques like living cationic polymerization . For instance, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved the reaction of a bromophenyl-fluorophenyl compound with ammonium acetate in glacial acetic acid . Similarly, the synthesis of various liquid crystalline polymers with fluorinated biphenyl structures was achieved through well-defined polymerization techniques . These examples demonstrate the complexity and precision required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of fluorinated biphenyl compounds has been extensively studied using techniques such as single-crystal X-ray diffraction, FT-IR spectroscopy, and electron diffraction . These studies have revealed detailed information about bond lengths, angles, and the overall geometry of the molecules. For example, the molecular structure of gaseous 4-fluoro-2',4',6'-trimethylbiphenyl was determined by electron diffraction, providing precise bond lengths and angles . The crystal structures of various solvated and anhydrous forms of related compounds have also been elucidated, showing the influence of solvation on molecular arrangement .
Chemical Reactions Analysis
Fluorinated biphenyl compounds can undergo a variety of chemical reactions, including cyclization, nitro reductive cyclization, and reactions with nucleophiles such as aniline and aminophenol . For example, the thermal cyclization of a tetrafluoro-methoxyphenyl compound led to the formation of a chromene derivative . Additionally, the reactivity of such compounds can be influenced by the presence of fluorine atoms, which can affect the electronic properties and stability of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated biphenyl compounds are closely related to their molecular structure and have been characterized using techniques like DSC, TGA, and polarized microscopy . These compounds often exhibit interesting phase behaviors, such as the formation of liquid crystalline phases, which are of great interest for materials science applications. The presence of fluorine atoms can lower transition temperatures and broaden the temperature ranges of mesophases, indicating the potential for tuning the properties of these materials through molecular engineering .
Aplicaciones Científicas De Investigación
Síntesis orgánica y química medicinal
El 2'-Fluoro-1,1'-bifenil-4-carboxilato de metilo sirve como un intermedio valioso en la síntesis orgánica. Su estructura bifenílica es un motivo común en los fármacos debido a su capacidad para modular la actividad biológica. El átomo de flúor introduce efectos electrónicos únicos, mejorando la afinidad de unión a los objetivos biológicos. Este compuesto se utiliza en la síntesis de moléculas híbridas biofuncionales, combinando farmacóforos para crear nuevas entidades con posibles aplicaciones terapéuticas .
Desarrollo de agentes antiinflamatorios
La similitud estructural del compuesto con el flurbiprofeno, un fármaco antiinflamatorio no esteroideo (AINE), sugiere su potencial en el desarrollo de nuevos agentes antiinflamatorios. Al modificar la estructura central, los investigadores buscan mejorar la eficacia y reducir los efectos secundarios asociados con los AINE tradicionales .
Neurofarmacología
Dada la semejanza estructural con la anfetamina, el this compound podría ser un precursor en la síntesis de compuestos que afectan los sistemas de neurotransmisores. Esto tiene implicaciones para el tratamiento de trastornos como el TDAH y la narcolepsia, donde la modulación de los niveles de dopamina, serotonina y norepinefrina es crucial .
Investigación antiviral
La capacidad del compuesto para transformarse en derivados que interactúan con proteínas virales lo convierte en un candidato para el desarrollo de fármacos antivirales. Su uso en la síntesis de moléculas que pueden inhibir la replicación viral es una vía prometedora, especialmente en el contexto de las amenazas virales emergentes .
Propiedades
IUPAC Name |
methyl 4-(2-fluorophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTSDXWGEZLFNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[[2,4,6-Tris(isopropyl)phenyl]sulphonyl]-1H-1,2,4-triazole](/img/structure/B1298625.png)

